1-Benzyl 4-(tert-butyl) (S)-2-formylpiperazine-1,4-dicarboxylate
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Overview
Description
1-Benzyl 4-(tert-butyl) (S)-2-formylpiperazine-1,4-dicarboxylate is a complex organic compound with a piperazine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl 4-(tert-butyl) (S)-2-formylpiperazine-1,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of piperazine with benzyl chloride and tert-butyl chloroformate under basic conditions to form the intermediate compound. This intermediate is then subjected to formylation using formic acid or formylating agents like formic anhydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl 4-(tert-butyl) (S)-2-formylpiperazine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 1-Benzyl 4-(tert-butyl) (S)-2-carboxylpiperazine-1,4-dicarboxylate.
Reduction: 1-Benzyl 4-(tert-butyl) (S)-2-hydroxymethylpiperazine-1,4-dicarboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Benzyl 4-(tert-butyl) (S)-2-formylpiperazine-1,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Benzyl 4-(tert-butyl) (S)-2-formylpiperazine-1,4-dicarboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzyl and tert-butyl groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-tert-butylbenzene: Similar in structure but lacks the piperazine ring and formyl group.
1-Benzyl tetrahydropyridin-4-ylidene piperidinium salts: Similar in having a benzyl group but differ in the core ring structure and functional groups.
Uniqueness
1-Benzyl 4-(tert-butyl) (S)-2-formylpiperazine-1,4-dicarboxylate is unique due to its combination of a piperazine ring with benzyl, tert-butyl, and formyl groups. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
Molecular Formula |
C18H24N2O5 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-O-benzyl 4-O-tert-butyl (2S)-2-formylpiperazine-1,4-dicarboxylate |
InChI |
InChI=1S/C18H24N2O5/c1-18(2,3)25-16(22)19-9-10-20(15(11-19)12-21)17(23)24-13-14-7-5-4-6-8-14/h4-8,12,15H,9-11,13H2,1-3H3/t15-/m0/s1 |
InChI Key |
KNEAWSKMVBSXNO-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN([C@@H](C1)C=O)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C=O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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